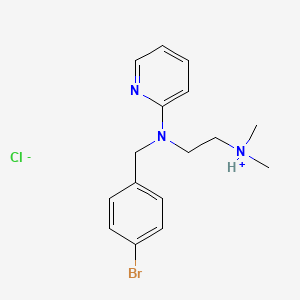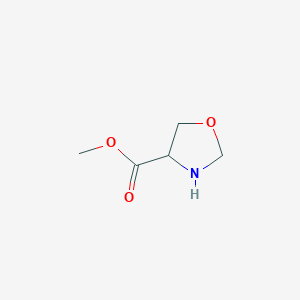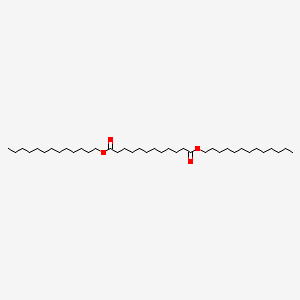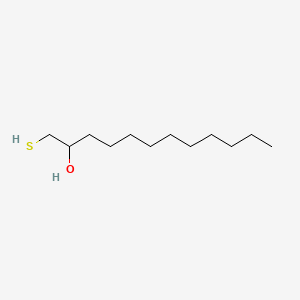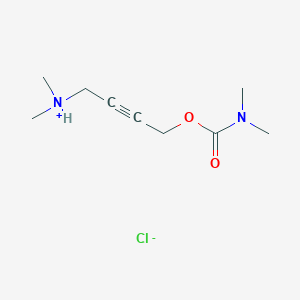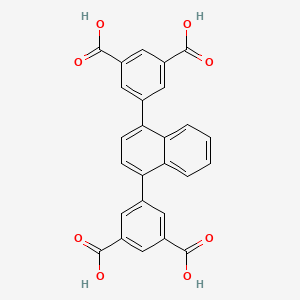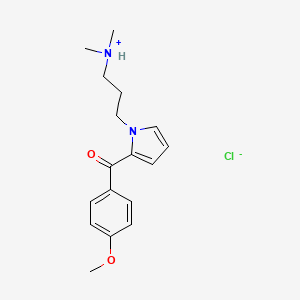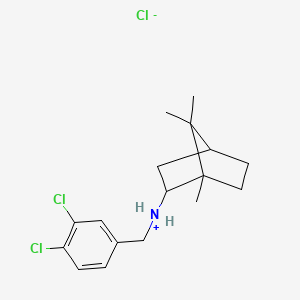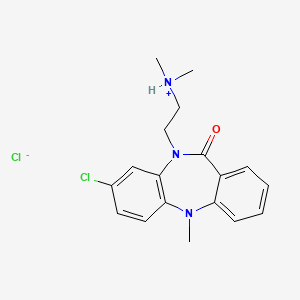
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride is a complex organic compound that belongs to the class of dibenzodiazepines. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride typically involves multi-step organic reactions. The process may start with the formation of the dibenzodiazepine core, followed by the introduction of the chloro and dimethylaminoethyl groups. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
In medicine, this compound could be explored for its pharmacological properties, including potential therapeutic effects on various diseases.
Industry
In industry, it may find applications in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another dibenzodiazepine with anxiolytic properties.
Chlordiazepoxide: A compound with similar structural features and pharmacological effects.
Uniqueness
The uniqueness of 5H-Dibenzo(b,e)(1,4)diazepin-11-one, 10,11-dihydro-8-chloro-10-(2-(dimethylamino)ethyl)-5-methyl-, hydrochloride lies in its specific substituents, which may confer distinct pharmacological properties compared to other similar compounds.
Properties
CAS No. |
15496-52-3 |
|---|---|
Molecular Formula |
C18H21Cl2N3O |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
2-(3-chloro-11-methyl-6-oxobenzo[b][1,4]benzodiazepin-5-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H20ClN3O.ClH/c1-20(2)10-11-22-17-12-13(19)8-9-16(17)21(3)15-7-5-4-6-14(15)18(22)23;/h4-9,12H,10-11H2,1-3H3;1H |
InChI Key |
XVVNDHSRUVYMFD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)N(C(=O)C3=CC=CC=C31)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


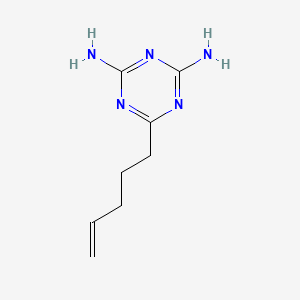
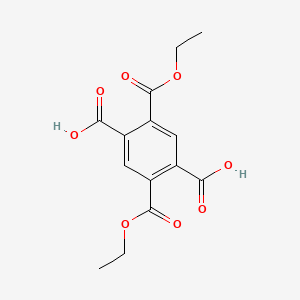
![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
